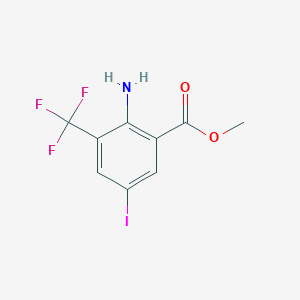
Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3INO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate typically involves multiple steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Iodination: The amino group is protected, and the compound is subjected to iodination using iodine and a suitable oxidizing agent.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound .
Scientific Research Applications
Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(trifluoromethyl)benzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate: Similar structure but different positioning of substituents, affecting its reactivity and applications
Uniqueness
Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances its stability and binding affinity in biological systems .
Properties
Molecular Formula |
C9H7F3INO2 |
|---|---|
Molecular Weight |
345.06 g/mol |
IUPAC Name |
methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)5-2-4(13)3-6(7(5)14)9(10,11)12/h2-3H,14H2,1H3 |
InChI Key |
AWOVQLOLOOMIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















